molecular formula C5H12ClNO2S B1403658 3-(Ethanesulfonyl)azetidine hydrochloride CAS No. 1820707-49-0

3-(Ethanesulfonyl)azetidine hydrochloride

Cat. No. B1403658
M. Wt: 185.67 g/mol
InChI Key: WVNRLUYNFTWJKN-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)azetidine hydrochloride (3-ESA-HCl) is an organic compound that has been studied extensively in the field of synthetic organic chemistry. It has been used in the synthesis of various molecules and has been found to be a useful reagent in the laboratory. This compound has also been studied for its potential applications in the field of medicinal chemistry, as it has been found to have interesting biochemical and physiological effects.

Scientific research applications

Synthesis Processes

  • Synthesis of L-Azetidine-2-carboxylic Acid: Bouazaoui, Martínez, and Cavelier (2009) described a synthesis method for L-azetidine-2-carboxylic acid, starting from a commercially available aspartic acid derivative. The (2-trimethylsilyl)ethanesulfonyl protecting group (SES) is a key component in this process (Bouazaoui, Martínez, & Cavelier, 2009).

  • Production of Highly Energetic Building Blocks: Kohler et al. (2018) discussed the development of a scalable synthesis sequence for 3-(Bromoethynyl)azetidine, highlighting the safety study of its hydrochloride salt. This research focused on mitigating the energetic properties of the compound (Kohler et al., 2018).

  • Synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride: Zhang Zhi-bao (2011) synthesized this compound using 2-thiol-2-thiazoline as the starting material. The method featured mild conditions and suitability for industrialization (Zhang Zhi-bao, 2011).

Polymerization and Chemical Properties

  • Anionic Ring-Opening Polymerization: Rowe et al. (2019) studied the impacts of alkyl sulfonyl substitution on the polymerization of N-(ethanesulfonyl)azetidine. This research offers insights into the polymerization kinetics and the solubility of the resulting polymers (Rowe et al., 2019).

  • Versatility in Heterocyclic Synthons: Mehra, Lumb, Anand, and Kumar (2017) highlighted the importance of azetidines in synthetic chemistry, noting their utility in catalytic processes and ring-opening reactions. This research underscores the chemical versatility of azetidines, including 3-(Ethanesulfonyl)azetidine hydrochloride (Mehra et al., 2017).

properties

IUPAC Name

3-ethylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRLUYNFTWJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethanesulfonyl)azetidine hydrochloride

CAS RN

1820707-49-0
Record name Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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